molecular formula C29H26FNO5 B2797724 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287265-46-5

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2797724
CAS RN: 2287265-46-5
M. Wt: 487.527
InChI Key: WXTQYLCMSGVTMA-UHFFFAOYSA-N
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Description

The compound is an amino acid derivative . It is also known as fmoc-N-methyl-L-alanine .


Synthesis Analysis

Fmoc-L-valine, a related compound, can be prepared by a one-step reaction of L-valine with 9-fluorenyl methyl chloroformate . It has been reported in the literature that it can be used for the preparation of valacyclovir .


Molecular Structure Analysis

The molecular formula of the compound is C19H19NO4 . The structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound can be prepared by a one-step reaction of L-valine with 9-fluorenyl methyl chloroformate .


Physical And Chemical Properties Analysis

The compound has a molar mass of 325.36 . It has a density of 1.262±0.06 g/cm3 . The melting point of the compound is approximately 150°C . The boiling point is 514.9±29.0 °C . The compound is slightly soluble in water . The vapor pressure of the compound is 1.99E-11mmHg at 25°C .

Safety and Hazards

The compound is an irritant . It is irritating to eyes, respiratory system, and skin . Suitable protective clothing, gloves, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FNO5/c1-35-24-12-17(10-11-23(24)30)28-14-29(15-28,16-28)25(26(32)33)31-27(34)36-13-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,25H,13-16H2,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTQYLCMSGVTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137944723

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